molecular formula C16H16O3 B8438029 5-Benzyloxy-2-ethoxybenzaldehyde

5-Benzyloxy-2-ethoxybenzaldehyde

Cat. No.: B8438029
M. Wt: 256.30 g/mol
InChI Key: PIBPGIBYORVHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyloxy-2-ethoxybenzaldehyde is an aromatic aldehyde derivative featuring a benzyloxy group at the 5-position and an ethoxy group at the 2-position of the benzaldehyde core. The benzyloxy group serves as a protective moiety for phenolic hydroxyl groups, while the ethoxy substituent may modulate electronic and steric properties, influencing reactivity and solubility .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-ethoxy-5-phenylmethoxybenzaldehyde

InChI

InChI=1S/C16H16O3/c1-2-18-16-9-8-15(10-14(16)11-17)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

InChI Key

PIBPGIBYORVHAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
5-Benzyloxy-2-ethoxybenzaldehyde Not provided -OCH₂C₆H₅ (5), -OCH₂CH₃ (2) ~272.3 (estimated) Likely high lipophilicity; used in multi-step synthesis requiring deprotection
5-Acetyl-2-methoxybenzaldehyde 531-99-7 -COCH₃ (5), -OCH₃ (2) 178.19 Ketone intermediate; moderate solubility in polar solvents
2-(Benzyloxy)-5-hydroxybenzaldehyde 161192-21-8 -OCH₂C₆H₅ (2), -OH (5) 244.25 Phenolic hydroxyl enables hydrogen bonding; used in coupling reactions
5-Ethoxy-2-hydroxybenzaldehyde 80832-54-8 -OCH₂CH₃ (5), -OH (2) 166.17 Electron-donating ethoxy enhances aldehyde reactivity; potential antimicrobial applications

Key Observations:

  • Conversely, electron-donating ethoxy groups may activate the aromatic ring toward electrophilic substitution .
  • Protective Group Utility: Benzyloxy groups are cleavable via hydrogenolysis, making the target compound valuable in multi-step syntheses (e.g., drug intermediates), whereas methoxy or acetyl groups are more stable under standard conditions .

Physicochemical Properties

  • Lipophilicity : The benzyloxy and ethoxy groups in this compound likely confer higher logP values (~3.5–4.0 estimated) compared to analogs with hydroxyl or acetyl groups (e.g., 5-Ethoxy-2-hydroxybenzaldehyde: logP ~1.8). This enhances membrane permeability but reduces aqueous solubility .
  • Melting Points : Bulky substituents (e.g., benzyloxy) typically elevate melting points due to reduced molecular symmetry and increased intermolecular forces. For instance, 5-Acetyl-2-methoxybenzaldehyde has a reported melting point of ~80–85°C , while the target compound may exceed 100°C.

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